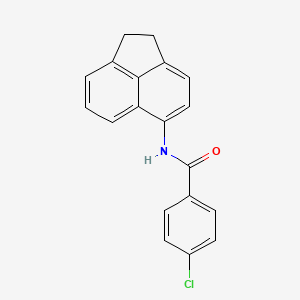

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It has a molecular formula of C19H14ClNO . The average mass of this compound is 307.774 Da, and its mono-isotopic mass is 307.076385 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” are defined by its molecular structure. It has a molecular formula of C19H14ClNO, an average mass of 307.774 Da, and a mono-isotopic mass of 307.076385 Da .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamides, including the compound , have been investigated for their antioxidant properties. In a study by Yakan et al., novel benzamide compounds were synthesized and characterized. These compounds exhibited in vitro antioxidant activity, including total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of the synthesized compounds even outperformed standard antioxidants .

Antibacterial Activity

The same study explored the antibacterial potential of benzamide derivatives. Researchers tested the compounds against both gram-positive and gram-negative bacteria. While some showed moderate antibacterial effects, one specific benzamide compound demonstrated effective metal chelate activity. This suggests that these compounds could be explored further for their antimicrobial properties .

Cytotoxicity and Apoptosis Induction

Another avenue of research involves evaluating the cytotoxicity of benzamides. For instance, N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide demonstrated selectivity toward certain cell lines and induced apoptosis .

Drug Discovery and Potential Therapeutics

Benzamides have been explored as potential drug candidates due to their diverse biological activities. These include anti-tumor, anti-microbial, anti-inflammatory, and anti-HSV properties. Researchers have also investigated their role in treating hyperactivity, hypercholesterolemia, and cancer. Additionally, amide derivatives have been used in drug discovery .

Industrial Applications

Beyond medicine, benzamides find applications in various industrial sectors. They are used in plastics, rubber, paper, and agriculture. Their widespread structural presence in natural products, proteins, and synthetic intermediates makes them versatile compounds .

Other Potential Uses

Amides, including benzamides, have been studied for their anti-platelet activity and may have implications in cardiovascular health . Additionally, further research could explore their role in other fields such as materials science and catalysis.

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .

Mode of Action

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . These interactions inhibit the activity of SDH, thereby disrupting the normal functioning of the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as cellular growth and division .

Result of Action

The inhibition of SDH by 4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide leads to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed potent in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L, which is 21 times more effective than fluxapyroxad .

Propiedades

IUPAC Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO/c20-15-9-6-14(7-10-15)19(22)21-17-11-8-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDUIQHPUTWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)

![ethyl 2-[2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2455785.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)